molecular formula C6H4F3NO3 B6162140 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 354795-48-5

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B6162140
CAS No.: 354795-48-5
M. Wt: 195.1
InChI Key:
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Description

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can lead to a variety of functionalized derivatives .

Scientific Research Applications

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-(trifluoromethyl)-1,2-oxazole: Lacks the carboxylic acid group.

    3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group.

    5-methyl-1,2-oxazole-4-carboxylic acid: Lacks the trifluoromethyl group

Uniqueness

The presence of both the trifluoromethyl group and the carboxylic acid group in 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These features make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

354795-48-5

Molecular Formula

C6H4F3NO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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